molecular formula C17H17N3O2S B2532442 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide CAS No. 1021045-62-4

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide

Cat. No.: B2532442
CAS No.: 1021045-62-4
M. Wt: 327.4
InChI Key: SWRICYNWGHONCM-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, forming a fused bicyclic structure. This compound is of significant interest due to its potential pharmacological activities and its role in medicinal chemistry. The presence of multiple reactive sites in its structure allows for a wide range of modifications, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the introduction of the ethoxybenzamide moiety. One common method starts with the cyclization of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions. For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzamide moiety.

Scientific Research Applications

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of thiazole and pyridine rings, along with the ethoxybenzamide moiety, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-4-22-13-8-6-5-7-12(13)16(21)20-17-19-15-14(23-17)10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRICYNWGHONCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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